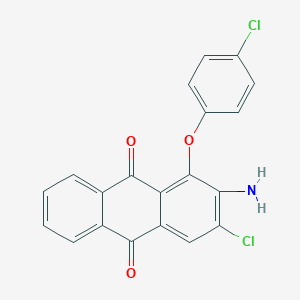
2-amino-3-chloro-1-(4-chlorophenoxy)anthra-9,10-quinone
Vue d'ensemble
Description
2-amino-3-chloro-1-(4-chlorophenoxy)anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer therapy. AQ4N is a bioreductive agent, meaning that it is selectively activated in hypoxic (low oxygen) conditions, which are commonly found in solid tumors. This property makes AQ4N a promising candidate for targeted cancer therapy.
Mécanisme D'action
2-amino-3-chloro-1-(4-chlorophenoxy)anthra-9,10-quinone is selectively activated in hypoxic conditions, which are commonly found in solid tumors. In hypoxic conditions, this compound undergoes a reduction reaction to form a cytotoxic metabolite that can induce tumor cell death. This compound has also been shown to inhibit the repair of DNA damage, which can enhance the efficacy of radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in tumor cells through multiple mechanisms, including the generation of reactive oxygen species and inhibition of DNA repair. This compound has also been shown to enhance the efficacy of radiation therapy by increasing tumor cell sensitivity to radiation. This compound has low toxicity in normal tissues, making it a promising candidate for targeted cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-3-chloro-1-(4-chlorophenoxy)anthra-9,10-quinone has several advantages for use in scientific research, including its selective activation in hypoxic conditions and low toxicity in normal tissues. However, this compound has limitations in its use, including the need for hypoxic conditions to activate the prodrug and the potential for off-target effects in non-hypoxic tissues.
Orientations Futures
There are several potential future directions for the use of 2-amino-3-chloro-1-(4-chlorophenoxy)anthra-9,10-quinone in cancer therapy. One direction is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is the development of new prodrugs that can be selectively activated in specific tumor microenvironments. Additionally, the use of this compound in combination with imaging modalities, such as MRI or PET, may allow for the non-invasive monitoring of tumor response to therapy.
Applications De Recherche Scientifique
2-amino-3-chloro-1-(4-chlorophenoxy)anthra-9,10-quinone has been extensively studied for its potential use in cancer therapy. In preclinical studies, this compound has shown promising results in reducing tumor growth and increasing sensitivity to radiation therapy. This compound has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
2-amino-3-chloro-1-(4-chlorophenoxy)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO3/c21-10-5-7-11(8-6-10)26-20-16-14(9-15(22)17(20)23)18(24)12-3-1-2-4-13(12)19(16)25/h1-9H,23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVMVWQEIUGFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)OC4=CC=C(C=C4)Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



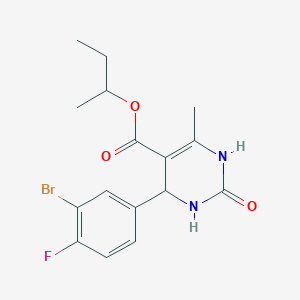

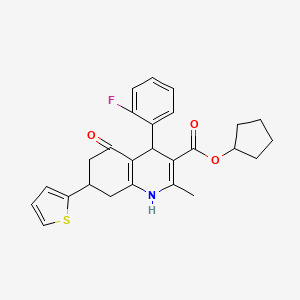
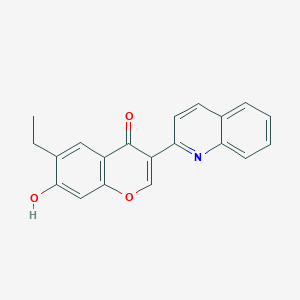
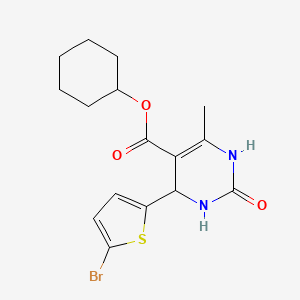
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B3984180.png)
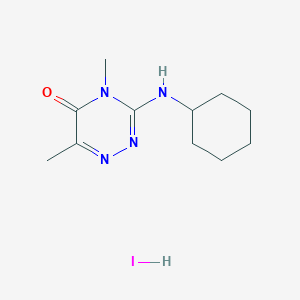
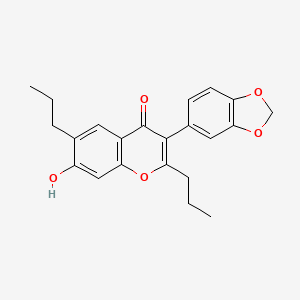
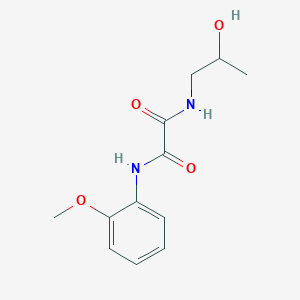
![3-[(3,5-dimethoxyphenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B3984227.png)
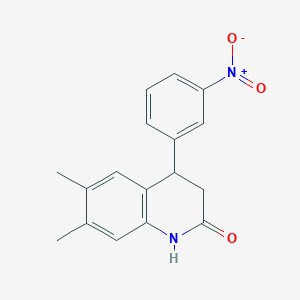

![3-ethyl-1-[(4-methoxyphenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984238.png)
![3-(4-bromophenyl)-1-[4-(dimethylamino)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984239.png)